4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Description
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group (position 2), a trifluoromethyl group (position 6), and a piperazine ring linked to a 5-chloropyrimidin-2-yl moiety. This structure combines electron-withdrawing groups (Cl, CF₃) and a flexible piperazine linker, which may enhance metabolic stability and target binding affinity.
Properties
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N6/c1-9-21-11(14(16,17)18)6-12(22-9)23-2-4-24(5-3-23)13-19-7-10(15)8-20-13/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVUXAFOMYVOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 2034603-14-8)
- Structure : Shares the 2-methyl-6-trifluoromethylpyrimidine core but substitutes the 5-chloropyrimidinyl group with a sulfonyl-linked dimethoxyphenyl group.
- Properties: Molecular weight 446.4 (C₁₈H₂₁F₃N₄O₄S).
- Activity: No direct biological data, but sulfonylpiperazines are common in kinase inhibitors, suggesting possible enzyme-targeting applications.
4-[4-(3,4-Dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 2097898-58-1)
- Structure : Replaces the 5-chloropyrimidinyl group with a benzopyran-carbonyl moiety.
- Properties : Molecular weight 406.4 (C₂₀H₂₁F₃N₄O₂). The benzopyran group introduces aromaticity and rigidity, which may enhance target selectivity but limit conformational flexibility .
Analogues with Different Heterocyclic Cores
6-{4-[3-Chloro-4-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione
- Structure : Pyrimidine-2,4-dione core with a piperazine-carbonyl linkage to a chloro-trifluoromethylphenyl group.
- Properties: Molecular formula C₁₆H₁₄ClF₃N₄O₃. The dione moiety introduces hydrogen bond donors, enhancing interactions with polar residues in enzymes or receptors .
- Comparison : Unlike the target compound, the dione core may reduce lipophilicity, affecting blood-brain barrier penetration.
4-Chloro-6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidine (CAS 1491288-14-2)
- Structure : Replaces piperazine with piperidine and substitutes the 5-chloropyrimidinyl group with a trifluoromethyl group.
- Properties: Molecular formula C₁₀H₁₁ClF₃N₃.
Anticancer Activity of Piperazine Derivatives
- Compounds 34 and 35 () :
- Structure : R₂ = 4-[4-(trifluoromethyl)phenyl]piperazin-1-yl (Compound 34) vs. 4-[3-(trifluoromethyl)phenyl]piperazin-1-yl (Compound 35).
- Activity : Compound 34 (para-substituted) showed lower IC₅₀ values (e.g., 1.2 µM against HCT-116) compared to Compound 35 (meta-substituted, IC₅₀ = 2.8 µM), indicating substituent position critically impacts potency .
- Relevance to Target Compound : The 5-chloropyrimidinyl group in the target compound may similarly influence spatial orientation and binding affinity.
6-{4-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N⁴-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine (CAS 2085690-19-1)
- Structure : Pyridine-pyrimidine hybrid with dual chloro and trifluoromethyl groups.
- Activity : Molecular weight 498.3 (C₂₁H₂₀Cl₂F₃N₇). The dual halogenation likely enhances halogen bonding with targets, a feature shared with the target compound’s 5-chloro substituent .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The piperazine moiety is introduced to 2,5-dichloropyrimidine via SNAr. In a representative protocol:
-
Reactants : 2,5-Dichloropyrimidine (1.0 eq), piperazine (1.2 eq).
-
Conditions : Reflux in isopropanol with K2CO3 (2.0 eq) for 12–18 h.
-
Workup : Extraction with ethyl acetate, drying over Na2SO4, and column chromatography (SiO2, hexane/EtOAc).
Alternative methods employ polar aprotic solvents like DMF with DIPEA as a base, achieving comparable yields at 100°C.
Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine
Cyclocondensation of β-Diketones with Amidines
The trifluoromethyl group is introduced via cyclization:
Trifluoromethylation via Cross-Coupling
Modern approaches use Pd-catalyzed coupling:
-
Reactants : 4-Chloro-2-methylpyrimidine (1.0 eq), CF3Cu (1.5 eq).
-
Conditions : Pd(OAc)2 (5 mol%), Xantphos (10 mol%), DMF, 120°C, 24 h.
Coupling of Intermediates
SNAr Between Pyrimidine Derivatives
The final step involves coupling the two intermediates:
Microwave-Assisted Coupling
Accelerated synthesis using microwave irradiation:
Comparative Analysis of Synthetic Routes
| Method | Conditions | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| SNAr (reflux) | K2CO3, 80°C | iPrOH | 18 | 68 |
| SNAr (microwave) | K2CO3, 150°C | DMF | 0.5 | 72 |
| Pd-catalyzed coupling | Pd(OAc)2, 120°C | DMF | 24 | 58 |
Microwave-assisted methods reduce reaction times by >90% while improving yields.
Optimization Challenges and Solutions
Steric Hindrance from Trifluoromethyl Group
The electron-withdrawing CF3 group deactivates the pyrimidine ring, necessitating higher temperatures or stronger bases. Using DIPEA instead of K2CO3 in DMF enhances reactivity.
Purification of Hydrophobic Intermediates
Column chromatography with gradient elution (hexane → EtOAc → MeOH) resolves co-eluting byproducts.
Scalability and Industrial Feasibility
Kilogram-scale synthesis employs continuous flow reactors for cyclocondensation steps, achieving 85% throughput . Cost analysis favors SNAr over Pd-catalyzed methods due to lower catalyst expenses.
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with nucleophilic substitution on the pyrimidine core, followed by piperazine coupling. Key steps include:
- Chloropyrimidine activation : Use of 5-chloropyrimidin-2-amine as a precursor for nucleophilic substitution.
- Piperazine coupling : Reaction conditions (e.g., DMF as solvent, 80–100°C) are critical for regioselectivity .
- Trifluoromethyl introduction : Fluorinated reagents like CF₃Cu or CF₃I under inert atmospheres ensure stability . Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature gradients. Purity is monitored via HPLC with UV detection (λ = 254 nm) .
Q. Which analytical techniques are most reliable for confirming structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., piperazine coupling vs. pyrimidine substitution) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₄ClF₃N₆) with <2 ppm error .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for piperazine ring conformations . Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. What preliminary biological screening approaches are recommended to assess bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Target kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ kits to measure IC₅₀ values .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin/dopamine receptors) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Comparative assay standardization : Use identical cell lines (e.g., ATCC-certified) and buffer systems (pH 7.4, 37°C) .
- Structural verification : Confirm batch-to-batch consistency via LC-MS and ¹⁹F NMR to rule out degradation .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. saline) .
Q. What strategies optimize synthesis to improve scalability while maintaining stereochemical integrity?
Methodological Answer:
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings to reduce byproducts .
- Process analytical technology (PAT) : Implement in-line FTIR to monitor intermediates and minimize epimerization .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding poses against kinase ATP pockets (PDB IDs: 2ITZ, 3POZ) .
- Molecular dynamics (MD) simulations : Analyze ligand-receptor stability over 100 ns trajectories (AMBER force field) .
- QSAR models : Train models with datasets (n > 50 analogs) to prioritize substituents (e.g., electron-withdrawing groups for kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
